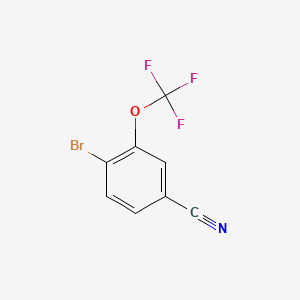

4-Bromo-3-(trifluoromethoxy)benzonitrile

Description

4-Bromo-3-(trifluoromethoxy)benzonitrile (CAS: Not explicitly listed; molecular formula: C₈H₃BrF₃NO) is a halogenated benzonitrile derivative featuring a bromine atom at the 4-position and a trifluoromethoxy (-OCF₃) group at the 3-position of the benzene ring. This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of enzalutamide, a second-generation androgen receptor antagonist used to treat prostate cancer . Its electron-withdrawing substituents enhance reactivity in nucleophilic aromatic substitution (SNAr) reactions, making it valuable for constructing complex molecules .

Properties

IUPAC Name |

4-bromo-3-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCRVTNJCBKIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-(trifluoromethoxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-(trifluoromethoxy)benzonitrile with a brominating agent. The reaction typically takes place in a solvent such as diethyl ether and under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and precise temperature control .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the trifluoromethoxy group.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy and nitrile groups intact .

Scientific Research Applications

Organic Synthesis

Role as a Building Block

4-Bromo-3-(trifluoromethyl)benzonitrile is primarily utilized in organic synthesis due to its ability to participate in various chemical reactions. It acts as an intermediate in the synthesis of more complex molecules, making it essential for the development of new compounds in pharmaceutical and material science.

Common Reactions

- Nucleophilic Aromatic Substitution : The bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.

- Suzuki-Miyaura Coupling : This compound is frequently employed in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to synthesize biaryl compounds, which are important in medicinal chemistry.

Pharmaceutical Research

Intermediate for Drug Development

In pharmaceutical research, 4-Bromo-3-(trifluoromethyl)benzonitrile serves as an intermediate for synthesizing potential drug candidates. Its unique electronic properties, imparted by the trifluoromethyl group, enhance the biological activity of derivatives formed from it. For instance, derivatives of this compound have shown promise in developing new treatments for various diseases .

Material Science

Development of New Materials

The compound's distinctive properties make it suitable for applications in material science, particularly in developing advanced materials such as liquid crystals and polymers. The trifluoromethyl group contributes to the thermal stability and solubility of these materials, which are crucial for electronic applications.

Chemical Analysis

Chromatography and Mass Spectrometry

4-Bromo-3-(trifluoromethyl)benzonitrile is also used in analytical chemistry, particularly in chromatography and mass spectrometry. Its high purity (≥98% by GC) makes it an excellent standard for calibrating instruments and validating analytical methods .

- Pharmaceutical Applications : In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 4-Bromo-3-(trifluoromethyl)benzonitrile, demonstrating enhanced anti-cancer activity compared to their parent compounds due to the presence of the trifluoromethyl group.

- Material Science Innovations : A recent project involved using this compound to develop novel liquid crystal materials that exhibit improved electro-optical properties, making them suitable for advanced display technologies.

- Analytical Method Development : In analytical chemistry research, this compound was utilized as a reference standard for developing new chromatographic techniques aimed at improving the detection limits of similar halogenated compounds in environmental samples .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can form hydrogen bonds with proteins, potentially altering their function. This interaction can lead to changes in enzyme activity or receptor binding, influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The table below compares substituent effects and molecular properties of 4-Bromo-3-(trifluoromethoxy)benzonitrile with key analogs:

Key Insights:

- Trifluoromethoxy (-OCF₃) provides stronger electron withdrawal and steric bulk compared to -CF₃ or -F , influencing reaction rates and selectivity in SNAr .

- Positional isomers (e.g., 3-Bromo-5-CF₃ vs. 4-Bromo-3-CF₃) alter electronic profiles, affecting binding in drug targets .

- Hydroxymethyl derivatives (e.g., Crisaborole intermediates) introduce hydrogen-bonding capacity, enhancing solubility for biological applications .

Key Insights:

Biological Activity

4-Bromo-3-(trifluoromethoxy)benzonitrile (CAS No. 928136-78-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 4-position, a trifluoromethoxy group at the 3-position, and a nitrile functional group. This configuration contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethoxy group enhances its lipophilicity, potentially facilitating membrane permeability and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, affecting cellular processes such as energy production and signaling.

- Receptor Modulation : It can alter the function of receptors, influencing downstream signaling pathways that regulate cell growth, apoptosis, and inflammation.

- Antiparasitic Activity : Preliminary studies suggest potential activity against parasitic infections, particularly those caused by protozoa.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

Anticancer Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The bromine atom's presence may enhance its cytotoxicity by facilitating interactions with DNA or proteins involved in cell cycle regulation.

Case Studies

- Antiparasitic Activity : A study evaluated the efficacy of this compound in a mouse model infected with Plasmodium berghei. The compound reduced parasitemia by approximately 30% at a dosage of 40 mg/kg over four days, indicating potential as an antimalarial agent .

- Cytotoxicity in Cancer Cells : In another study focusing on human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of the compound resulted in significant cell death (IC50 values ranging from 10 to 20 µM), demonstrating its potential as a chemotherapeutic agent .

Table 1: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-3-(trifluoromethoxy)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling reactions. For example, bromination of 3-(trifluoromethoxy)benzonitrile using NBS (N-bromosuccinimide) under controlled temperature (0–5°C) in DCM achieves regioselectivity at the para position . Alternatively, Ullmann coupling between 3-bromo-4-cyanophenyl trifluoromethylether and a copper catalyst may be employed, though yields vary with solvent polarity (e.g., DMF > THF) and ligand choice . Purity (>95%) is typically confirmed by HPLC (High-Performance Liquid Chromatography) or GC-MS .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR to confirm substituent positions and absence of byproducts (e.g., look for singlet at ~-58 ppm for CFO group in NMR) .

- IR Spectroscopy : Characteristic nitrile (C≡N) stretch at ~2230 cm and C-Br vibration at 550–650 cm .

- X-ray Crystallography : For absolute configuration verification, as demonstrated in related bromo-trifluoromethoxy compounds .

Advanced Research Questions

Q. What electronic effects dominate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethoxy (-OCF) and nitrile (-CN) groups deactivate the aromatic ring, directing electrophilic substitution to the bromine-adjacent position. In Suzuki-Miyaura couplings, the bromine acts as a leaving group, but low reactivity due to steric hindrance from -OCF may require Pd(PPh) or Buchwald-Hartwig ligands to enhance catalytic turnover . DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution to predict regioselectivity .

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

- Methodological Answer : Stability studies show degradation via hydrolysis of the nitrile group to amides in polar protic solvents (e.g., HO, MeOH). Store in anhydrous, aprotic solvents (e.g., DCM, THF) at -20°C under inert gas (N or Ar). Accelerated aging tests (40°C/75% RH for 14 days) coupled with LC-MS can identify degradation products .

Q. What strategies resolve contradictions in reported crystallographic data for bromo-trifluoromethoxybenzonitrile derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or bond angles often arise from polymorphism or solvent inclusion during crystallization. Redetermine crystal structure using synchrotron X-ray diffraction and compare with Cambridge Structural Database entries. For example, highlights a mean C-C bond deviation of 0.004 Å, suggesting high precision in data collection .

Experimental Design Challenges

Q. How can researchers optimize the nitration of this compound without cleaving the trifluoromethoxy group?

- Methodological Answer : Use mixed acid (HNO/HSO) at 0°C to minimize oxidative cleavage. Monitor reaction progress via TLC (R shift from 0.5 to 0.7 in hexane:EtOAc 8:2). If decomposition occurs, switch to acetyl nitrate (AcONO) in AcOH, which is less aggressive toward -OCF .

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

- Methodological Answer : Employ orthogonal methods:

- UPLC-PDA : Ultra-performance liquid chromatography with photodiode array detection (λ = 254 nm) to resolve co-eluting impurities.

- HRMS : High-resolution mass spectrometry (Q-TOF) to identify impurities with mass errors <2 ppm .

Data Interpretation and Validation

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

- Methodological Answer : Dynamic effects from restricted rotation of the -OCF group can cause diastereotopic splitting of adjacent protons. Variable-temperature NMR (VT-NMR) from 25°C to 60°C in DMSO-d can coalesce signals, confirming this phenomenon .

Q. How to address discrepancies between computational and experimental vibrational spectra?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.